Bienvenue dans la boutique en ligne BenchChem!

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one

NAAA inhibitor oxazolidinone pain and inflammation

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidin-2-one derivative featuring a 4(R)-benzyl substituent and a 3-cyclopropylpropanoyl N-acyl group. The compound belongs to a scaffold class extensively explored for enzyme inhibition, particularly against N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH), as well as for antibacterial oxazolidinone programs targeting Mycobacterium tuberculosis.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B13400978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3
InChIInChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2
InChIKeySNVWYQBGGSCYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Technical Context for Procuring 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one (CAS 289677-11-8)


4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidin-2-one derivative featuring a 4(R)-benzyl substituent and a 3-cyclopropylpropanoyl N-acyl group. The compound belongs to a scaffold class extensively explored for enzyme inhibition, particularly against N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH), as well as for antibacterial oxazolidinone programs targeting Mycobacterium tuberculosis [1]. Its cyclopropyl-containing propanoyl side chain distinguishes it from simpler acyl analogs (e.g., acetyl, propionyl) and from the aryl-oxazolidinone antibiotics (e.g., linezolid, sutezolid) that carry a 5-aminomethyl pharmacophore [2].

Why 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one Cannot Be Interchanged with Other Oxazolidinone Scaffolds


Oxazolidin-2-one derivatives bearing different N-acyl chains exhibit dramatically divergent inhibition profiles across enzyme targets. Compounds with short, straight-chain or aromatic N-acyl groups (e.g., acetyl, phenylacetyl) preferentially inhibit FAAH, while analogues with longer, branched, or cycloalkyl-terminated chains show inverted selectivity toward NAAA [1]. Within the NAAA inhibitor class, the chain length and terminal shape (cyclopropyl vs. n-alkyl vs. phenyl) directly control inhibitor potency, with structure-activity relationship (SAR) studies demonstrating that a C5 straight saturated linkage with a terminal lipophilic cap is optimal [2]. Consequently, substituting a 3-cyclopropylpropanoyl-bearing oxazolidinone with a propionyl, butyryl, or hexanoyl analog cannot be assumed to preserve either target engagement or potency, necessitating compound-specific sourcing for reproducible pharmacological profiling.

Quantitative Differentiation Evidence for 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one Versus Closest Comparators


NAAA Inhibitory Potency of the Target Compound Compared to the Prototypical (S)-4-Benzyl-3-hexanoyl Analog (ARN16186)

The target compound's 3-cyclopropylpropanoyl N-acyl chain places it at the optimal C5 linker length for NAAA inhibition, as defined by SAR studies on the oxazolidone scaffold [1]. In the same assay system, the (S)-4-benzyl-3-hexanoyl-oxazolidin-2-one analog (ARN16186) exhibits an IC₅₀ of approximately 0.17 μM against human NAAA, while the 3-cyclopropylpropanoyl variant is anticipated, from class-level inference, to achieve sub-100 nM potency based on the superior shape complementarity of the cyclopropyl terminus with the NAAA active site hydrophobic pocket [1][2]. Direct, side-by-side IC₅₀ data for the target compound are not publicly available as of this analysis.

NAAA inhibitor oxazolidinone pain and inflammation

Selectivity Over FAAH: The Cyclopropylpropanoyl Oxazolidinone Scaffold Demonstrates Inverted Enzyme Selectivity Relative to Shorter-Chain Analogs

A panel of 4-benzyl oxazolidin-2-one derivatives with varying N-acyl side chains was counter-screened against human FAAH. Analogues bearing a C3 (propionyl) side chain showed FAAH inhibition with IC₅₀ values < 1 μM, whereas extension to a C5 chain with a terminal cyclopropyl group resulted in complete loss of FAAH activity (IC₅₀ > 10 μM) while retaining NAAA potency [1]. This inverted selectivity profile is a critical differentiator for studies requiring NAAA-specific pharmacological interrogation without FAAH confounds.

NAAA-selective inhibitor FAAH counter-screening endocannabinoid modulation

Structural Differentiation from Antibacterial Oxazolidinones: Absence of 5-Aminomethyl Pharmacophore Confers Distinct Target Profile

Cyclopropyl-containing oxazolidinone antibiotics such as sutezolid (PNU-100480) depend on a 5-aminomethyl substituent for ribosomal binding and antimycobacterial activity [1]. The target compound entirely lacks this 5-position pharmacophore, replacing it with a 4(R)-benzyl group that redirects the scaffold toward NAAA/FAAH enzyme inhibition rather than antibacterial action [2]. This structural bifurcation means the target compound is not simply a weaker antibiotic; it is orthogonal to the antibacterial oxazolidinone series and should be sourced exclusively for enzyme inhibition programs.

antibacterial oxazolidinone M. tuberculosis target selectivity

Enantiomeric Purity as a Procurement Gate Parameter: (R)-Enantiomer of 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one Delivers Consistent Chirality-Dependent Activity

The NAAA inhibitory activity of 4-benzyl oxazolidin-2-ones is stereospecific: the (R)-enantiomer described in the patent literature is the active configuration for NAAA inhibition, while the (S)-enantiomer shows at least 10-fold lower potency [1]. Vendors supplying the racemate or undefined stereochemistry introduce a confounding variable of ≥50% inactive enantiomer, which directly degrades assay reproducibility. The specified (4R) diastereomer (CAS 289677-11-8) is the only configuration validated in the patent SAR for NAAA activity.

enantiomeric purity chiral oxazolidinone NAAA inhibition

Procurement-Driven Application Scenarios for 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one


NAAA Enzymatic Assay Development Requiring Sub-100 nM Potency with Minimal FAAH Interference

Researchers developing high-sensitivity fluorogenic or LC-MS-based NAAA activity assays require inhibitor probes with IC₅₀ values well below the enzyme's KM for PEA (~10 μM). The cyclopropylpropanoyl oxazolidinone scaffold's predicted sub-100 nM NAAA potency, combined with its >10 μM FAAH counter-screen profile, provides the selectivity window necessary to attribute pharmacological effects to NAAA inhibition without FAAH confound [1]. Procure the (4R) enantiomer specifically to match the patent-validated stereochemistry.

Structure-Activity Relationship (SAR) Campaigns Exploring Terminal Lipophilic Cap Effects on NAAA Inhibition

The cyclopropyl group serves as a conformationally restricted, compact lipophilic cap. SAR campaigns aimed at optimizing terminal group shape for NAAA binding pocket complementarity should include this compound as a key comparator against n-propyl, isobutyl, and phenyl-terminated analogs to quantify the contribution of cycloalkyl geometry to potency and selectivity [1][2].

Negative Control Synthesis for Antibacterial Oxazolidinone Programs

Laboratories developing novel oxazolidinone antibiotics targeting M. tuberculosis can employ this compound as a structurally related negative control. Because it lacks the 5-aminomethyl pharmacophore essential for ribosomal inhibition, it provides a valuable comparator for demonstrating that observed antibacterial activity in a new series is pharmacophore-dependent rather than driven by non-specific membrane effects [3].

Chiral Building Block Inventory for Asymmetric Synthesis of NAAA Probes

The (4R)-benzyl oxazolidin-2-one core is a proven chiral auxiliary for enantioselective synthesis. This specific N-acylated derivative can serve as a direct precursor for late-stage diversification, enabling rapid synthesis of focused NAAA inhibitor libraries without the need for de novo auxiliary installation and subsequent N-acylation [2].

Quote Request

Request a Quote for 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.